molecular formula C10H12ClNO3 B3339988 Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride CAS No. 1423033-34-4

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Cat. No. B3339988
CAS RN: 1423033-34-4
M. Wt: 229.66
InChI Key: FEIWFQAVAJMOAG-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride” is a chemical compound that likely belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The term “methyl” indicates the presence of a methyl group (-CH3), and “carboxylate” suggests a carboxylic acid ester functional group (-COO-). The “3,4-dihydro-2H-” prefix indicates the saturation level and the positions of the hydrogen atoms in the benzoxazine ring .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine, a carbonyl compound (like a ketone or an aldehyde), and a phenol . The reaction can proceed under acid or base catalysis, and the product formation is often driven by the formation of a stable aromatic ring in the product .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Innovative Synthesis Approaches : The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives similar to the compound , has seen innovative methods. One study discusses a new synthetic approach starting from 2-aminophenol to various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, indicating the versatility and potential of these compounds in synthetic chemistry (詹淑婷, 2012).

  • Chemoenzymatic Asymmetric Synthesis : Another research application involves the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, showcasing the compound's role in the synthesis of key precursors like Levofloxacin, an antimicrobial agent. This underscores the compound's importance in pharmaceutical intermediate synthesis (María López-Iglesias et al., 2015).

Material Science and Corrosion Inhibition

  • Novel Material Properties : The compound's derivatives have been explored for their unique physical properties, potentially useful in novel material development. The structural diversity achieved through synthesis methods points to applications beyond pharmaceuticals, including materials science (L. Konstantinova et al., 2020).

  • Corrosion Inhibition : Derivatives of benzoxazines, including those structurally related to the compound, have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility and application in industrial processes (A. Kadhim et al., 2017).

Pharmaceutical and Biological Research

  • Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : Research into 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has identified compounds acting as dual-acting agents, suggesting potential therapeutic applications in anti-thrombotic and cardiovascular fields, albeit avoiding direct drug use discussions (M. Ohno et al., 2006).

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWFQAVAJMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423033-34-4
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
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Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
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